molecular formula C20H22N2O4S B2593874 N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-48-0

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2593874
CAS No.: 892855-48-0
M. Wt: 386.47
InChI Key: HCUCKAFHHRTAEP-UHFFFAOYSA-N
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Description

N-(6-Isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is a benzothiazole derivative featuring a 3,4,5-trimethoxybenzamide group linked to the 2-position of a benzo[d]thiazole scaffold, with an isopropyl substituent at the 6-position.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-11(2)12-6-7-14-17(10-12)27-20(21-14)22-19(23)13-8-15(24-3)18(26-5)16(9-13)25-4/h6-11H,1-5H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCKAFHHRTAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with 3,4,5-trimethoxybenzoic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities, providing a basis for comparative analysis:

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data Biological Activity Reference
N-(6-Isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide (Target) Benzo[d]thiazole + trimethoxybenzamide 6-isopropyl Not reported Not reported Not reported Hypothesized anticancer/antioxidant
TJ-2 (N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide) Benzo[d]thiazole + trimethoxybenzamide 3-phenyl Not reported Not reported Not reported Antioxidant (↑ SOD, GSH-Px, CAT)
4b (Chlorophenyl-thiazole derivative) Thiazole + trimethoxybenzamide 4-chlorophenyl, furan, hydrazinyl 218–220 69 $^{1}\text{H-NMR}$: δ 7.83 (furan CH), 9.88 (NH); $^{13}\text{C-NMR}$: δ 165.71 (C=O) Cytotoxicity (anticancer screening)
4c (Bromophenyl-thiazole derivative) Thiazole + trimethoxybenzamide 4-bromophenyl, furan, hydrazinyl 216–218 69 $^{1}\text{H-NMR}$: δ 7.77–7.81 (arom. CH); $^{13}\text{C-NMR}$: δ 120.86 (C-Br) Cytotoxicity (anticancer screening)
4a (o-Tolyl-substituted acrylamide) Acrylamide + trimethoxybenzamide o-Tolyl, furan 222–224 Not reported $^{1}\text{H-NMR}$: δ 7.69 (coumarin H-5); IR: 1669 cm$^{-1}$ (C=O) Not explicitly reported
11b (Chlorophenyl-thiazole hydrazinyl derivative) Thiazole + trimethoxybenzamide 4-chlorophenyl, hydrazinyl, trimethoxyphenyl 212–214 69.37 IR: 1669 cm$^{-1}$ (C=O); $^{1}\text{H-NMR}$: δ 7.86 (arom. CH) Anticancer potential inferred

Structural and Physicochemical Comparisons

  • Halogenated analogs (4b, 4c) exhibit higher molecular weights due to chlorine/bromine atoms, which may reduce solubility but increase binding affinity to hydrophobic protein pockets .
  • Thermal Stability :

    • Melting points of analogs range from 212–251°C, influenced by intermolecular hydrogen bonding (e.g., NH···O interactions in TJ-2) and crystal packing efficiency .

Spectral Data Trends

  • $^{1}\text{H-NMR}$ Shifts :

    • Protons on electron-deficient aromatic systems (e.g., nitrophenyl in 4d) resonate downfield (δ 8.66), whereas furan protons appear at δ 6.62–6.81 .
    • NH protons in hydrazine-linked compounds (4b, 4c) resonate at δ 9.61–10.57, indicating strong hydrogen bonding .
  • IR Stretching Frequencies :

    • C=O stretches in trimethoxybenzamide derivatives appear at 1635–1669 cm$^{-1}$, consistent with conjugated amide systems .

Key Research Findings and Implications

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., Cl, Br, NO$_2$) on thiazole/benzothiazole rings enhance cytotoxicity, while hydrophilic groups (e.g., hydroxyl in 4d) may improve solubility but reduce potency . The isopropyl group in the target compound could balance lipophilicity and steric effects, making it a candidate for further anticancer or antioxidant studies.

Synthetic Feasibility: Yields for analogs range from 66–84%, with hydrazine and acrylamide derivatives (e.g., 4b, 4c) synthesized via reflux conditions in ethanol or benzene .

Contradictions and Gaps :

  • While TJ-2 exhibits antioxidant effects, thiazole derivatives in focus on cytotoxicity, highlighting the scaffold’s versatility but necessitating target-specific optimization .

Biological Activity

N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often utilizes benzothiazole derivatives as key intermediates. Recent advancements in synthetic methodologies have improved yields and purity of such compounds, enhancing their viability for biological testing .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) values for analogous benzothiazole derivatives are reported as follows:

CompoundStructureMIC (μg/mL)Inhibition (%)
9aH25098
12aH10099

These results indicate that structural modifications can enhance the antimicrobial efficacy of benzothiazole derivatives .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Specifically, it has been noted to target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents.
  • Antimicrobial Efficacy : Another investigation focused on the compound's efficacy against multi-drug resistant bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics.

Mechanistic Insights

Research into the mechanistic pathways of this compound has revealed that it may exert its effects through:

  • Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
  • Induction of oxidative stress : Leading to cellular damage and apoptosis in cancer cells.

These mechanisms underline the compound's potential as both an antimicrobial and anticancer agent.

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